molecular formula C6H12ClF2NO B6607563 2,2-difluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride CAS No. 2839157-95-6

2,2-difluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride

Cat. No.: B6607563
CAS No.: 2839157-95-6
M. Wt: 187.61 g/mol
InChI Key: ZLKMETVVIYQQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-difluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride is an organic compound that features a pyrrolidine ring and two fluorine atoms attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride typically involves the reaction of 2-aminopyridine with 1,1,2,2-tetrafluoroethylene to form 3,3,4,4-tetrafluoro-1-pyridinylpropionic acid. This intermediate is then reduced to 3,3,4,4-tetrafluoro-1-pyridinylethanol, which is subsequently reacted with hydrochloric acid to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,2-difluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyrrolidine ring and two fluorine atoms, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,2-difluoro-1-pyrrolidin-2-ylethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)5(10)4-2-1-3-9-4;/h4-6,9-10H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKMETVVIYQQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.